molecular formula C14H12FIN2O B1415782 1-Benzyl-3-(2-fluoro-4-iodophenyl)urea CAS No. 2013299-27-7

1-Benzyl-3-(2-fluoro-4-iodophenyl)urea

Cat. No.: B1415782
CAS No.: 2013299-27-7
M. Wt: 370.16 g/mol
InChI Key: BGOYVGOKQOXSQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(2-fluoro-4-iodophenyl)urea is an organic compound with the molecular formula C14H12FIN2O It is characterized by the presence of a benzyl group, a fluoro-iodophenyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-fluoro-4-iodophenyl)urea typically involves the reaction of 2-fluoro-4-iodoaniline with benzyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(2-fluoro-4-iodophenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ureas, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

1-Benzyl-3-(2-fluoro-4-iodophenyl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Material Science: The compound’s unique structural features make it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-fluoro-4-iodophenyl)urea involves its interaction with specific molecular targets. The fluoro and iodo substituents can enhance its binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with target molecules, further stabilizing the interaction. These combined effects can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-Benzyl-3-(2-fluorophenyl)urea: Lacks the iodine substituent, which may affect its reactivity and binding properties.

    1-Benzyl-3-(4-iodophenyl)urea: Lacks the fluorine substituent, which can influence its electronic properties and interactions.

    1-Benzyl-3-(2-chloro-4-iodophenyl)urea: Contains a chlorine substituent instead of fluorine, which can alter its chemical behavior and biological activity.

Uniqueness: 1-Benzyl-3-(2-fluoro-4-iodophenyl)urea is unique due to the presence of both fluorine and iodine substituents, which can significantly impact its chemical reactivity and biological interactions. This combination of substituents can enhance its potential as a versatile compound in various research applications.

Properties

IUPAC Name

1-benzyl-3-(2-fluoro-4-iodophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FIN2O/c15-12-8-11(16)6-7-13(12)18-14(19)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOYVGOKQOXSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=C(C=C(C=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-(2-fluoro-4-iodophenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-(2-fluoro-4-iodophenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-Benzyl-3-(2-fluoro-4-iodophenyl)urea
Reactant of Route 4
Reactant of Route 4
1-Benzyl-3-(2-fluoro-4-iodophenyl)urea
Reactant of Route 5
Reactant of Route 5
1-Benzyl-3-(2-fluoro-4-iodophenyl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-Benzyl-3-(2-fluoro-4-iodophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.